REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][CH3:4].C(N(CC)CC)C.[Cl:12][CH2:13][CH2:14][CH2:15][S:16](Cl)(=[O:18])=[O:17]>ClCCl>[CH3:2][N:3]([CH3:4])[S:16]([CH2:15][CH2:14][CH2:13][Cl:12])(=[O:18])=[O:17] |f:0.1|
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Name
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|
Quantity
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1.38 g
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Type
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reactant
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Smiles
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Cl.CNC
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
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2.52 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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0.69 mL
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Type
|
reactant
|
Smiles
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ClCCCS(=O)(=O)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched with water (20 mL)
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Type
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EXTRACTION
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Details
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extracted into dichloromethane (2×30 mL)
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Type
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WASH
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Details
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The combined organics were washed with 1 M aqueous hydrochloric acid solution (40 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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saturated aqueous sodium hydrogen carbonate solution, dried (MgSO4)
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Name
|
|
Type
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product
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Smiles
|
CN(S(=O)(=O)CCCCl)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |